Cas no 21852-60-8 ((5-ethylpyridin-2-yl)methyl acetate)

(5-ethylpyridin-2-yl)methyl acetate 化学的及び物理的性質
名前と識別子
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- 2-Pyridinemethanol, 5-ethyl-, acetate (ester)
- 2-Pyridinemethanol, 5-ethyl-, 2-acetate
- (5-ethylpyridin-2-yl)methyl acetate
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(5-ethylpyridin-2-yl)methyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-9389-5μmol |
(5-ethylpyridin-2-yl)methyl acetate |
21852-60-8 | 90%+ | 5μl |
$63.0 | 2023-04-24 | |
Life Chemicals | F2167-9389-50mg |
(5-ethylpyridin-2-yl)methyl acetate |
21852-60-8 | 90%+ | 50mg |
$160.0 | 2023-04-24 | |
Life Chemicals | F2167-9389-30mg |
(5-ethylpyridin-2-yl)methyl acetate |
21852-60-8 | 90%+ | 30mg |
$119.0 | 2023-04-24 | |
Life Chemicals | F2167-9389-5mg |
(5-ethylpyridin-2-yl)methyl acetate |
21852-60-8 | 90%+ | 5mg |
$69.0 | 2023-04-24 | |
Life Chemicals | F2167-9389-10μmol |
(5-ethylpyridin-2-yl)methyl acetate |
21852-60-8 | 90%+ | 10μl |
$69.0 | 2023-04-24 | |
Life Chemicals | F2167-9389-2mg |
(5-ethylpyridin-2-yl)methyl acetate |
21852-60-8 | 90%+ | 2mg |
$59.0 | 2023-04-24 | |
Life Chemicals | F2167-9389-3mg |
(5-ethylpyridin-2-yl)methyl acetate |
21852-60-8 | 90%+ | 3mg |
$63.0 | 2023-04-24 | |
Life Chemicals | F2167-9389-75mg |
(5-ethylpyridin-2-yl)methyl acetate |
21852-60-8 | 90%+ | 75mg |
$208.0 | 2023-04-24 | |
Life Chemicals | F2167-9389-100mg |
(5-ethylpyridin-2-yl)methyl acetate |
21852-60-8 | 90%+ | 100mg |
$248.0 | 2023-04-24 | |
Life Chemicals | F2167-9389-10mg |
(5-ethylpyridin-2-yl)methyl acetate |
21852-60-8 | 90%+ | 10mg |
$79.0 | 2023-04-24 |
(5-ethylpyridin-2-yl)methyl acetate 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
(5-ethylpyridin-2-yl)methyl acetateに関する追加情報
Chemical Profile of (5-ethylpyridin-2-yl)methyl acetate (CAS No. 21852-60-8)
(5-ethylpyridin-2-yl)methyl acetate, with the CAS number 21852-60-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of pyridine exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and industrial processes.
The compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities. The presence of an ethyl group at the 5-position and an acetoxy methyl group at the 2-position of the pyridine ring contributes to its distinct chemical properties. These structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological properties of pyridine-based compounds. Research has indicated that such derivatives often exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for drug discovery. Specifically, studies have focused on its potential role in modulating neurological pathways, where it may serve as a precursor for compounds targeting conditions such as epilepsy and neurodegenerative diseases.
The synthesis of (5-ethylpyridin-2-yl)methyl acetate involves multi-step organic reactions, typically starting from commercially available pyridine precursors. The introduction of the ethyl group and subsequent esterification with acetic acid or its derivatives are critical steps in achieving the desired product. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its structural motif to design molecules with enhanced binding affinity and selectivity. For instance, modifications at the 3-position or 4-position of the pyridine ring have been explored to fine-tune pharmacokinetic properties. Such modifications are essential for optimizing drug-like characteristics, including solubility, metabolic stability, and bioavailability.
The chemical properties of (5-ethylpyridin-2-yl)methyl acetate also make it a useful tool in analytical chemistry. Its distinct spectral fingerprints allow for easy identification and quantification using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical methods are crucial for quality control in pharmaceutical manufacturing and for ensuring compliance with regulatory standards.
In industrial applications, this compound serves as a key intermediate in the production of specialty chemicals. Its reactivity with various nucleophiles enables the synthesis of more complex molecules used in agrochemicals, dyes, and fragrances. The ability to functionalize multiple sites on the pyridine ring allows chemists to tailor the compound's properties for specific applications.
The latest research highlights several innovative uses of (5-ethylpyridin-2-yl)methyl acetate. For example, studies have demonstrated its role as a ligand in coordination chemistry, where it forms stable complexes with transition metals. These metal complexes have potential applications in catalysis and as contrast agents in medical imaging techniques.
Furthermore, the compound has been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of this molecule may exhibit activity against resistant bacterial strains. This finding is particularly relevant in an era where antibiotic resistance poses a significant global health challenge.
The synthesis and application of (5-ethylpyridin-2-yl)methyl acetate also align with sustainable chemistry principles. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental impact. Techniques such as flow chemistry and biocatalysis are being explored to achieve these goals.
In conclusion, (5-ethylpyridin-2-yl)methyl acetate (CAS No. 21852-60-8) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and industrial chemistry. Its unique structural features offer opportunities for developing novel therapeutics while serving as a valuable intermediate in synthetic chemistry. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific innovation.
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